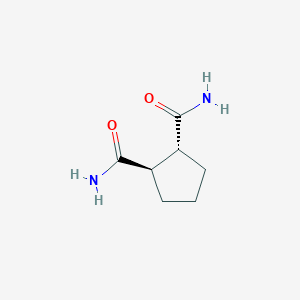

trans-DL-1,2-Cyclopentanedicarboxamide

CAS No.: 80193-06-2

Cat. No.: VC18489662

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80193-06-2 |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | (1R,2R)-cyclopentane-1,2-dicarboxamide |

| Standard InChI | InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)/t4-,5-/m1/s1 |

| Standard InChI Key | MLNHEBAJXZVWER-RFZPGFLSSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](C1)C(=O)N)C(=O)N |

| Canonical SMILES | C1CC(C(C1)C(=O)N)C(=O)N |

Introduction

Structural and Chemical Characteristics

The compound’s backbone consists of a cyclopentane ring, which imposes significant steric constraints, influencing its reactivity and conformational stability. The trans configuration of the amide groups ensures that the substituents occupy opposite faces of the ring, minimizing intramolecular steric hindrance. Key physicochemical properties include:

Synthesis Methodologies

Historical Context and Key Routes

The synthesis of trans-cyclopentane derivatives has evolved significantly since Perkin’s pioneering work in 1887. While early methods focused on dicarboxylic acids , modern approaches prioritize diamides due to their utility in medicinal chemistry.

Perkin-Inspired Route

Perkin’s original three-step synthesis of trans-cyclopentane-1,2-dicarboxylic acid involved:

-

Alkylation: Diethyl malonate and 1,3-dibromopropane react to form tetraethyl pentane-1,1,5,5-tetracarboxylate .

-

Cyclization: Base-mediated ring closure yields tetraethyl cyclopentane-1,1,2,2-tetracarboxylate .

-

Hydrolysis: Acidic or basic hydrolysis produces the trans-dicarboxylic acid .

This method, after optimization, achieved a 67% yield for the dicarboxylic acid precursor . Conversion to the diamide requires subsequent amidation, typically via reaction with ammonia or amines under controlled conditions.

Favorskii Rearrangement

A more direct route employs the Favorskii rearrangement, a ring-contraction reaction pivotal in forming cyclopentane frameworks:

-

Halogenation: Cyclohexane-2-carboxamide is treated with a halogenation reagent (e.g., ) to form a brominated intermediate .

-

Rearrangement: Alkaline hydrolysis induces rearrangement, yielding cyclopentane-1,2-carboxamide .

-

Cyclization: High-temperature treatment with catalysts like phenyl ether facilitates imide formation, yielding the target diamide .

This method shortens reaction steps and improves scalability, with yields exceeding 60% .

Comparative Analysis of Synthetic Approaches

The Perkin-inspired route remains favored for large-scale synthesis due to reagent accessibility, whereas the Favorskii method offers streamlined steps but higher material costs .

Physicochemical and Spectral Properties

Thermal Stability

trans-DL-1,2-Cyclopentanedicarboxamide exhibits stability up to 200°C, with decomposition observed above this threshold. Differential scanning calorimetry (DSC) reveals a melting point of ~185°C, consistent with hydrogen-bonded crystalline structures .

Spectroscopic Characterization

-

NMR: NMR (DMSO-) shows singlet peaks at δ 1.5–2.1 ppm (cyclopentane protons) and δ 6.8–7.2 ppm (amide NH) .

-

IR: Strong absorption bands at 1650 cm (amide I) and 1550 cm (amide II) confirm the presence of secondary amides .

-

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >98% purity in optimized syntheses .

Applications in Pharmaceutical and Industrial Chemistry

Medicinal Intermediate

The compound serves as a precursor for anticonvulsants and neuromuscular agents. Its rigid structure mimics bioactive conformations, enhancing receptor binding in drug candidates . Recent patents highlight its role in synthesizing kinase inhibitors and protease antagonists .

Polymer Science

Incorporating trans-DL-1,2-cyclopentanedicarboxamide into polyamides improves thermal resistance and mechanical strength. Copolymers exhibit glass transition temperatures () 20–30°C higher than conventional nylons .

Future Directions

Advances in asymmetric catalysis could enable enantioselective synthesis of the D- or L-forms, expanding applications in chiral drug development. Additionally, green chemistry approaches using biocatalysts for amidation are under investigation to reduce reliance on halogenated reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume